N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound categorized within the class of oxalamides. Oxalamides are characterized by the presence of an oxalamide functional group, which is derived from oxalic acid. This compound's structure features a piperazine moiety and a thiophenyl group, indicating potential biological activity and applications in medicinal chemistry.
The compound can be sourced from various chemical suppliers and research databases, including BenchChem and ChemSrc, which provide detailed information on its chemical properties, synthesis methods, and potential applications in scientific research.
This compound is classified as an oxalamide due to its functional group structure, which includes an amide bond linked to an oxalic acid derivative. Its molecular formula is , with a molecular weight of approximately 414.5 g/mol.
The synthesis of N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves several key steps:
The reactions typically require controlled conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. Common solvents include dichloromethane or dimethylformamide, while catalysts might be used to facilitate specific steps.
The molecular structure of N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide features:
The compound's structural information can be represented using its InChI and SMILES notations:
InChI=1S/C22H30N4O2/c1-16(22(29)25-19(3-4)20(26(2)11-13-27)12-10)18(23)14-19/h3-9,14,20H,10-13,15H2,1-2H3,(H,24,28)(H,25,29)
CC(CC(C1=CC=C(C=C1)C(C(=O)NCC(NC(=O)C(C)(C)C)=O)=O)=O
The primary reactions involving this compound may include:
These reactions typically require specific conditions such as temperature control and pH adjustments to achieve desired product distributions and yields.
The mechanism of action for N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide may involve:
Research into similar compounds suggests that such interactions can lead to significant biological effects, potentially influencing gene expression or cellular responses.
Chemical properties may include:
N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has potential applications in various fields:
CAS No.: 53-57-6
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0